1-(2-Azidoethyl)-1,2-dihydropyridin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-azidoethyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c8-10-9-4-6-11-5-2-1-3-7(11)12/h1-3,5H,4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIAXQXOOBWUDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Iii. Chemical Reactivity and Transformations of 1 2 Azidoethyl 1,2 Dihydropyridin 2 One
Reactions of the Azido (B1232118) Group
The azide (B81097) moiety is a versatile functional group, well-known for its participation in several highly efficient and selective "click chemistry" reactions. These reactions are characterized by their high yields, tolerance of a wide range of functional groups, and mild reaction conditions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the straightforward and reliable formation of 1,2,3-triazole linkages. nih.govrsc.org This reaction joins an azide with a terminal alkyne to form a stable five-membered heterocyclic ring. youtube.com The reaction is significantly accelerated compared to the uncatalyzed thermal Huisgen cycloaddition and proceeds under mild, often aqueous, conditions. organic-chemistry.orgnih.gov
A key feature of the CuAAC reaction is its exceptional regioselectivity. youtube.com Unlike the thermal Huisgen 1,3-dipolar cycloaddition, which often yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, the copper-catalyzed version exclusively produces the 1,4-disubstituted product. nih.govorganic-chemistry.org This high degree of control is a direct result of the copper-mediated reaction mechanism, which directs the orientation of the azide and alkyne partners during the cyclization process. researchgate.netthieme-connect.de This specificity ensures that 1-(2-Azidoethyl)-1,2-dihydropyridin-2-one will react with terminal alkynes to yield a single, well-defined 1,4-disubstituted triazole product, which is crucial for applications where precise molecular architecture is required. nih.govrsc.org
The CuAAC reaction is known for its broad substrate scope, and this compound can be expected to react with a wide variety of terminal alkynes. The reaction is tolerant of a diverse array of functional groups on the alkyne partner, allowing for the conjugation of the dihydropyridinone moiety to small molecules, peptides, polymers, and biomolecules.
Below is a representative table illustrating the potential scope of the CuAAC reaction with this compound and various alkyne partners, based on the general reactivity observed in CuAAC reactions.
Table 1: Representative Scope of Alkyne Partners for CuAAC Reaction
| Alkyne Partner | Expected Product Functionality | Potential Application Area |
|---|---|---|
| Propargyl alcohol | Hydroxymethyl-triazole | Further functionalization, drug discovery |
| Phenylacetylene | Phenyl-triazole | Materials science, medicinal chemistry |
| Ethynylestradiol | Steroid-conjugated triazole | Bioactive probes, targeted delivery |
| N-propargyl-acrylamide | Polymerizable triazole | Polymer chemistry, material synthesis |
| 5-ethynyl-2'-deoxyuridine | Nucleoside-conjugated triazole | Bioconjugation, DNA labeling |
The mechanism of the CuAAC reaction is more complex than a simple concerted cycloaddition. nih.govrsc.org It is generally accepted to involve the formation of a copper(I) acetylide intermediate. nih.govwikipedia.org The catalytic cycle is thought to proceed through the following key steps:
Formation of Copper(I) Acetylide: In the presence of a suitable copper(I) source, the terminal alkyne is deprotonated to form a copper acetylide species. wikipedia.org This step significantly increases the nucleophilicity of the alkyne's terminal carbon. nih.gov
Coordination of the Azide: The organic azide, in this case, this compound, coordinates to the copper center.
Cyclization: The coordinated azide undergoes reaction with the copper acetylide. This key bond-forming step involves the nucleophilic attack of the acetylide's β-carbon on the terminal nitrogen of the azide. nih.gov This leads to a six-membered copper-containing intermediate (a cuprated triazole). wikipedia.org
Protonolysis and Catalyst Regeneration: The copper-triazolide intermediate is protonated, releasing the 1,4-disubstituted 1,2,3-triazole product and regenerating the copper(I) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.orgresearchgate.net
Computational and experimental studies support a dinuclear copper mechanism as being operative in many cases, which can further influence reaction rates and efficiency. nih.gov
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
An important alternative to the copper-catalyzed reaction is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction avoids the need for a potentially cytotoxic copper catalyst, making it highly suitable for applications in living systems. nih.gov SPAAC utilizes a cyclooctyne (B158145), a highly strained eight-membered ring containing an alkyne, as the reaction partner for the azide. magtech.com.cnresearchgate.net
The driving force for this reaction is the release of ring strain in the cyclooctyne upon undergoing the [3+2] cycloaddition with the azide. magtech.com.cn This inherent reactivity allows the reaction to proceed rapidly at physiological temperatures and without any catalyst. nih.gov The rate of SPAAC can be significantly enhanced by modifying the cyclooctyne structure, for example, by adding electron-withdrawing groups. nih.gov this compound is a suitable substrate for SPAAC, enabling its conjugation to molecules functionalized with strained alkynes in biological environments. nih.gov
Staudinger Ligation and Aza-Wittig Reactions
Beyond cycloaddition reactions, the azido group of this compound can participate in the Staudinger ligation. This reaction involves the reaction of the azide with a specifically engineered triarylphosphine. sigmaaldrich.comnih.gov
The classical Staudinger reaction involves the reaction of an azide with a phosphine (B1218219) (like triphenylphosphine) to form an aza-ylide intermediate. wikipedia.orgchem-station.com In the presence of water, this intermediate is hydrolyzed to yield a primary amine and the corresponding phosphine oxide. wikipedia.org This two-step process is known as the Staudinger reduction. wikipedia.org
The Staudinger ligation is a modification where the phosphine reagent contains an electrophilic trap (typically a methyl ester) positioned to intercept the aza-ylide intermediate intramolecularly. sigmaaldrich.comthermofisher.com This leads to the formation of a stable amide bond, effectively "ligating" the two molecules, with the concurrent loss of dinitrogen and formation of a phosphine oxide. This reaction is highly chemoselective and bioorthogonal.
The intermediate aza-ylide (or iminophosphorane) formed from the initial reaction of the azide with a phosphine can also undergo an aza-Wittig reaction if an aldehyde or ketone is present. wikipedia.orgnih.gov In this reaction, the aza-ylide reacts with the carbonyl group to form an imine and triphenylphosphine (B44618) oxide, analogous to the classic Wittig reaction which forms an alkene. wikipedia.orgwikipedia.org Intramolecular aza-Wittig reactions are particularly useful for the synthesis of nitrogen-containing heterocyclic compounds. wikipedia.orgmdpi.com
Table 2: Summary of Azido Group Reactivity
| Reaction | Reactant Partner | Key Feature | Product Linkage |
|---|---|---|---|
| CuAAC | Terminal Alkyne (+ Cu(I)) | High regioselectivity, robust | 1,4-Disubstituted 1,2,3-Triazole |
| SPAAC | Strained Alkyne (e.g., cyclooctyne) | Catalyst-free, bioorthogonal | 1,2,3-Triazole |
| Staudinger Ligation | Engineered Phosphine | Bioorthogonal, forms stable amide | Amide |
| Aza-Wittig Reaction | Phosphine, then Carbonyl | Forms C=N bond | Imine |
Thermal Decomposition and Nitrene Chemistry
The application of heat to organic azides is a well-established method for inducing the extrusion of dinitrogen (N₂), leading to the formation of a nitrene intermediate. wikipedia.org The thermal decomposition of this compound is expected to follow this pathway, initiating a cascade of subsequent reactions driven by the resulting nitrene. The mechanism of thermal decomposition for azides like azidopyridines typically involves the cleavage of the nitrogen molecule as the initial rate-limiting step. researchgate.net
Upon heating, this compound is predicted to lose a molecule of dinitrogen to generate the corresponding highly reactive ethylnitrene intermediate: 1-(2-nitrenoethyl)-1,2-dihydropyridin-2-one. Nitrenes are electron-deficient species, analogous to carbenes, with only six electrons in their valence shell, making them potent electrophiles. wikipedia.org They can exist in either a singlet state, with a pair of non-bonding electrons, or a triplet state, with two unpaired electrons.
The reactivity of the generated nitrene is diverse and includes:
Intramolecular C-H Insertion: The nitrene can insert into a C-H bond within the same molecule. For the 1-(2-nitrenoethyl) intermediate, insertion into the C-H bonds of the ethyl side chain or the dihydropyridinone ring is possible.
Dimerization: In the absence of efficient intramolecular pathways or trapping agents, the nitrene intermediates can react with each other to form azo compounds. rsc.org
Hydrogen Abstraction: Triplet nitrenes, in particular, can behave like free radicals and abstract hydrogen atoms from the solvent or other molecules. rsc.org
The initial decomposition of alkyl azides often involves the release of N₂ and may be accompanied by a rapid 1,2-hydrogen shift to form a more stable imine. acs.org
The primary fate of the nitrene generated from this compound is expected to be rapid intramolecular reactions, leading to rearrangements and cyclizations. researchgate.net The proximity of the dihydropyridinone ring and the ethyl chain facilitates these transformations.
Potential intramolecular pathways include:
C-H Insertion into the Ethyl Chain: Insertion of the nitrene into the C-H bond of the adjacent methylene (B1212753) group would lead to the formation of a three-membered aziridine (B145994) ring.
C-H Insertion into the Dihydropyridinone Ring: The nitrene could potentially insert into one of the C-H bonds on the heterocyclic ring, leading to the formation of a fused bicyclic system. For instance, insertion into the C-3 position would yield a dihydropyrrolo[1,2-a]pyrazin-one derivative.
Cyclization onto the Ring Nitrogen or Oxygen: While less common for alkyl nitrenes, intramolecular addition to the π-system or interaction with the lone pairs of the ring heteroatoms could lead to other heterocyclic products.
These nitrene-mediated cyclizations are a powerful tool in synthetic chemistry for constructing nitrogen-containing heterocyclic compounds. researchgate.netresearchgate.net
| Reaction Type | Reactant Moiety | Predicted Product Structure | Product Class |
| Intramolecular C-H Insertion | Ethyl Chain (α-carbon) | Aziridino-fused pyridinone | Aziridine |
| Intramolecular C-H Insertion | Dihydropyridinone Ring (C-H) | Fused imidazo[1,2-a]pyridinone derivative | Fused Heterocycle |
| 1,2-Hydride Shift | Ethylnitrene | N-(2-iminoethyl)-1,2-dihydropyridin-2-one | Imine |
| Dimerization | Two Nitrene Intermediates | 1,2-Bis(2-(2-oxo-1,2-dihydropyridin-1-yl)ethyl)diazene | Azo Compound |
Photochemical Reactions of Azides
Photolysis provides an alternative, often milder, method for generating nitrenes from organic azides. wikipedia.org Irradiation with ultraviolet (UV) light can induce the cleavage of the N-N₂ bond, yielding the same nitrene intermediate as thermal decomposition, which can then undergo subsequent reactions.
The photochemical decomposition of this compound is expected to produce the corresponding nitrene, which can lead to the same portfolio of cyclized and rearranged products observed in the thermal reaction. mdpi.com However, photochemical methods offer distinct advantages, including the ability to perform reactions at low temperatures, which can minimize side reactions and sometimes lead to different product distributions.
Furthermore, the spin state of the generated nitrene can be influenced by the reaction conditions. Direct photolysis often produces the singlet nitrene, which may undergo concerted cyclization reactions. In contrast, the use of a triplet sensitizer (B1316253) can favor the formation of the triplet nitrene, which reacts in a stepwise, radical-like manner. nih.gov This control over the reactive intermediate can be exploited to favor specific reaction pathways, such as selective aziridination over C-H insertion. nih.gov The dihydropyridine (B1217469) core itself can also be photochemically active, potentially leading to electrocyclic reactions or rearrangements, although these pathways would compete with the much more facile azide decomposition. rsc.org
Radical azidation is a process that typically involves the addition of an azidyl radical (•N₃) to an unsaturated bond, such as an alkene. core.ac.uk These reactions commonly employ azide sources like sulfonyl azides or sodium azide in the presence of a catalyst or electrochemical initiation to generate the azidyl radical. core.ac.ukmdpi.com
The role of this compound in a radical azidation reaction is not well-established. It is not a typical reagent used to generate azidyl radicals for intermolecular reactions. Instead, the compound itself would be the substrate for azidation or, more likely, the azide group within the molecule would undergo its characteristic nitrene-forming reactions upon photochemical stimulation. While photochemical conditions can generate radicals, the primary photo-reaction of the azide moiety is the loss of N₂ to form a nitrene, a pathway with a very low activation barrier.
Reduction to Aminoethyl Group
One of the most fundamental and synthetically useful transformations of the azide group is its reduction to a primary amine. This reaction converts this compound into 1-(2-aminoethyl)-1,2-dihydropyridin-2-one, a valuable building block for further functionalization. The 1,2-dihydropyridine moiety is a common precursor for the synthesis of piperidines and pyridines through reduction or oxidation, respectively. nih.gov
Several reliable methods exist for this transformation, offering high chemoselectivity and excellent yields. organic-chemistry.org
Common methods for azide reduction include:
Staudinger Reaction: This two-step process involves the reaction of the azide with a phosphine, typically triphenylphosphine (PPh₃), to form a phosphazene intermediate, which is then hydrolyzed with water to yield the primary amine and triphenylphosphine oxide.
Catalytic Hydrogenation: This method involves treating the azide with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). It is a clean and efficient process, with dinitrogen as the only byproduct. nih.gov
Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of catalysts can also effectively reduce azides to amines.
| Method | Reagents | Typical Conditions | Byproducts |
| Staudinger Reaction | 1. PPh₃2. H₂O | THF, room temperature | Triphenylphosphine oxide, N₂ |
| Catalytic Hydrogenation | H₂, Pd/C | Methanol or Ethanol, 1 atm H₂, room temp. | N₂ |
| Dichloroindium Hydride | InCl₃, NaBH₄ | THF, room temperature | In-based salts, N₂ |
| Tin(IV) dithiolate | Sn(SC₆H₄S)₂, NaBH₄ | THF/MeOH, room temperature | Tin salts, N₂ |
This reduction is a key step for incorporating the 1-(2-aminoethyl)-1,2-dihydropyridin-2-one scaffold into more complex molecules, leveraging the reactivity of the newly formed primary amine for amide bond formation, alkylation, or other derivatizations.
Radical Reactions Involving the Azido Group
Organic azides are versatile functional groups that can serve as precursors to highly reactive nitrogen-centered species, such as aminyl radicals or nitrenes, under thermal, photochemical, or metal-catalyzed conditions. These intermediates are key to forming new carbon-nitrogen bonds.
The azidoethyl side chain of this compound provides a framework for potential intramolecular reactions. Although direct cyclization onto the dihydropyridinone ring is challenging, the azido group can participate in cyclization reactions if other reactive sites are present in the molecule or in related substrates. The generation of an aminyl radical from the azide can initiate an intramolecular hydrogen atom transfer (HAT) or addition to a suitably positioned unsaturated bond, leading to the formation of new N-heterocyclic rings. nih.govrsc.org
Metal catalysts, particularly those based on iron, cobalt, or ruthenium, are effective in promoting the conversion of alkyl azides into metal-nitrene or metal-aminyl radical intermediates. rsc.orgrsc.org These intermediates can then undergo selective intramolecular C(sp³)–H amination to produce various saturated N-heterocycles, such as pyrrolidines and piperidines, with nitrogen gas as the sole byproduct. rsc.orgrsc.org While challenging due to competing pathways like 1,2-hydride shifts, this strategy represents an efficient, atom-economical approach to complex cyclic amines. rsc.org For example, alkyl azides tethered to substrates with activatable C-H bonds can be induced to cyclize under metal-free conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) via a carbocation pathway. nih.gov
| Substrate Type | Catalyst/Reagent | Product Type | Yield (%) | Ref |
| Primary Alkyl Azide | Iron(II) Phthalocyanine | Pyrrolidine (B122466) | 85 | rsc.org |
| Secondary Alkyl Azide | [Co(TPP)] | Piperidine (B6355638) | 75 | nih.gov |
| Tertiary Alkyl Azide | DDQ / TFA then NaBH₄ | Pyrrolidine | 55 | nih.gov |
| Benzyl-tethered Azide | FeCl₂ / NacNac Ligand | Imidazolinone | 70-90 | rsc.org |
Table 1: Representative examples of intramolecular radical cyclizations of alkyl azides to form N-heterocycles.
The azido group can also be utilized for intermolecular C–H amination reactions, transforming a C–H bond in a separate molecule into a C–N bond. This reaction typically proceeds through a nitrene or a related metallonitrene intermediate. Catalysts based on rhodium, cobalt, and iron are commonly employed to facilitate this transformation, allowing for the amination of a wide range of substrates, including arenes and alkanes. nih.govibs.re.krresearchgate.net
In a typical rhodium-catalyzed process, an alkyl azide reacts with the catalyst to form a rhodium nitrenoid. ibs.re.krresearchgate.net This intermediate can then react with a C–H bond of another substrate, such as a benzamide (B126) or an aromatic ketone, to form a new N-alkyl aniline (B41778) derivative. ibs.re.kr Alternatively, cobalt-based metalloradical catalysis can activate the alkyl azide to generate an aminyl radical intermediate, which then participates in a stepwise process of intermolecular hydrogen atom abstraction and radical substitution to achieve C–N bond formation. nih.gov These methods provide a direct route to valuable amine products from simple precursors.
| Azide Type | Substrate | Catalyst System | Product Type | Yield (%) | Ref |
| Alkyl Azide | Benzamide | [Rh₂(esp)₂] | N-Alkyl Aniline | 85 | ibs.re.kr |
| Alkyl Azide | Ethylbenzene | [Co(P1)] | α-Amino Acid Derivative | 94 | nih.gov |
| Alkyl Azide | Adamantane | Iron(II) Phthalocyanine | N-Adamantyl Amine | 60 | rsc.org |
| Aryl Azide | Cyclohexane | [Ru₂(OAc)₄] | N-Cyclohexyl Aniline | 78 | researchgate.net |
Table 2: Examples of intermolecular C-H amination reactions using organic azides.
Reactions of the Dihydropyridinone Ring
The 1,2-dihydropyridin-2-one ring is an electron-deficient diene system containing a conjugated amide (a δ-lactam). Its reactivity is characterized by susceptibility to nucleophilic attack, potential for C-H functionalization, and the thermodynamic driving force towards aromatization.
The carbon atoms of the dihydropyridinone ring can be functionalized through several strategies. The C4 position is particularly susceptible to conjugate addition (1,4-addition) by nucleophiles due to the enone-like character of the C3-C4 double bond. The addition of organometallic reagents, such as organolithiums or Grignard reagents, to 2-pyridones is a fundamental method for accessing C4-functionalized 3,4-dihydropyridin-2-ones. nih.gov
Furthermore, modern C–H functionalization techniques offer pathways to modify the ring without pre-installed functional groups. yale.edusigmaaldrich.com Rhodium-catalyzed C–H activation, for example, can be used to synthesize highly substituted 1,2-dihydropyridines, which can then be further elaborated. nih.govnih.gov Directed metalation strategies can also be employed; for instance, an auxiliary group can direct regioselective metalation at the C6 position, allowing for subsequent reaction with an electrophile to introduce a new substituent. rsc.org
| Position | Reaction Type | Reagent/Catalyst | Result | Ref |
| C4 | Conjugate Addition | Benzhydryllithium | C4-benzhydryl-3,4-dihydropyridin-2-one | nih.gov |
| C6 | Directed Metalation | n-BuLi / Amidine Auxiliary | C6-Alkylation/Arylation | rsc.org |
| C3/C4 | Alkenylation/Electrocyclization | [RhCl(cod)]₂ | Substituted 1,2-Dihydropyridine | nih.gov |
| C4 | Radical Cascade Cyclization | Fe(II) / Ether | C4-Alkylated 1,4-Dihydropyridine (B1200194) | researchgate.net |
Table 3: Selected methods for the functionalization of dihydropyridinone and dihydropyridine rings.
A common and thermodynamically favorable reaction of dihydropyridinones is dehydrogenation (oxidation) to form the corresponding aromatic 2-pyridone. wikipedia.org This transformation restores the aromaticity of the six-membered ring, which is a significant driving force. A wide variety of oxidizing agents can accomplish this conversion under mild conditions. researchgate.net
Classical reagents like manganese dioxide (MnO₂) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are effective for this purpose. More recently, greener and more convenient systems have been developed, such as sodium dithionite (B78146) (Na₂S₂O₄) with tert-butyl hydroperoxide (TBHP), or heterogeneous catalysts like pyritic ash. rsc.orgmdpi.com The bioactivation of certain 1,4-dihydropyridine derivatives to their corresponding pyridinium (B92312) species, a process also involving oxidation, has been extensively studied and is often mediated by enzymes like monoamine oxidase or cytochrome P-450. nih.gov
| Substrate | Oxidizing System | Product | Yield (%) | Ref |
| 1,4-Dihydropyridine | Na₂S₂O₄ / TBHP | Pyridine (B92270) | 95 | rsc.org |
| Enantiopure Piperidine | Br₂ then base | 2-Pyridone | Quantitative | lookchem.com |
| 1,4-Dihydropyridine | Pyritic Ash | Pyridine | 92 | mdpi.com |
| Hantzsch Ester | Iodine / Methanol | Pyridine Derivative | 90 | researchgate.net |
Table 4: Reagents and conditions for the aromatization of dihydropyridine derivatives.
The dihydropyridinone skeleton can potentially undergo skeletal rearrangements to form smaller or larger ring systems, often driven by the release of ring strain or through photochemically or cationically induced pathways. wikipedia.org While specific examples for this compound are not documented, related saturated N-heterocycles provide precedents for such transformations.
Photomediated ring contraction of piperidine derivatives can lead to the formation of functionalized cyclopentanes. nih.gov This process can be initiated by a Norrish type II reaction involving a 1,5-hydrogen atom transfer, followed by C–N bond fragmentation and subsequent intramolecular cyclization. nih.gov Similarly, photochemical or thermal rearrangements of pyridines and dihydropyridines have been shown to yield pyrrolidine derivatives. nih.gov Cationic rearrangements, often proceeding through pinacol-type mechanisms, can also induce ring contraction by the migration of an endocyclic bond to an adjacent carbocation. wikipedia.orgchemistrysteps.com Conversely, ring expansion reactions can occur through various mechanisms, such as the reaction of bicyclic aziridines with vinyl carbenes to produce dehydropiperidines, showcasing the conversion of a smaller N-heterocycle to a larger one. springernature.com
| Starting Ring | Reaction Type | Conditions/Reagents | Product Ring | Ref |
| Piperidine | Photochemical Rearrangement | UV Light | Cyclopentane (B165970) | nih.gov |
| Pyridine | Photo-promoted Reaction | Silylborane, UV Light | Pyrrolidine derivative | nih.gov |
| Cyclohexyl Epoxide | Cationic Rearrangement | Lewis Acid | Cyclopentyl Ketone | chemistrysteps.com |
| Bicyclic Aziridine | Carbene Insertion | Rh₂(OAc)₄ | Dehydropiperidine | springernature.com |
Table 5: Examples of ring contraction and expansion reactions in related heterocyclic systems.
Tandem and Cascade Reactions
The presence of the azidoethyl group on the 1,2-dihydropyridin-2-one scaffold introduces the potential for a variety of tandem and cascade reactions. Organic azides are known to be versatile functional groups that can participate in complex reaction sequences, often initiated by heat or catalysis, to form new heterocyclic structures.
A plausible, though not experimentally confirmed, cascade reaction for this compound could involve an intramolecular cyclization. For instance, under appropriate conditions, the azide could undergo denitrogenation to form a reactive nitrene intermediate. This nitrene could then potentially undergo an intramolecular C-H insertion or a cyclization reaction with the dihydropyridinone ring or its substituents.
While direct examples involving this compound are not documented, the literature on other azido compounds showcases the potential for such transformations. For example, cascade reactions of cinnamyl azides with vinyl sulfones have been shown to generate complex dihydro-pyrrolo-pyrazole heterocycles through a sequence of cycloaddition and rearrangement steps. nih.gov Similarly, vinyl azides are known precursors in cascade reactions for the synthesis of various nitrogen-containing heterocycles like pyrroles and imidazoles. rsc.org These examples highlight the synthetic utility of the azide group in initiating complex reaction cascades.
A hypothetical intramolecular cascade could be initiated by a [3+2] cycloaddition between the azide and the double bond of the dihydropyridinone ring, which upon rearrangement could lead to novel fused heterocyclic systems. The feasibility of such a reaction would depend on the specific reaction conditions and the activation energy of the competing reaction pathways.
Table 1: Potential Tandem/Cascade Reactions (Hypothetical)
| Reaction Type | Initiating Step | Potential Product Class | Notes |
| Intramolecular Nitrene Insertion | Thermal or Photolytic Denitrogenation | Fused Aziridines or other N-heterocycles | Reactivity would depend on the proximity of C-H bonds to the nitrene. |
| Intramolecular [3+2] Cycloaddition | Thermal Activation | Fused Triazoline/Triazole Derivatives | Would depend on the dienophilic character of the ring's double bonds. |
| Reductive Cyclization | Reduction of Azide | Fused Piperazinone Derivatives | A potential pathway in the presence of a reducing agent like triphenylphosphine. |
Electrophilic and Nucleophilic Substitution on the Ring
The 1,2-dihydropyridin-2-one ring possesses a unique electronic structure that can be susceptible to both electrophilic and nucleophilic attack, although its reactivity is distinct from that of pyridine or a simple benzene (B151609) ring.
Electrophilic Substitution:
The 1,2-dihydropyridin-2-one system contains an electron-rich diene moiety, making it potentially reactive towards electrophiles. The nitrogen atom's lone pair is involved in conjugation with the carbonyl group, which influences the electron density distribution in the ring. Electrophilic attack is generally expected to occur at positions with higher electron density. For pyridin-2-one systems, electrophilic substitution often occurs at the 3- or 5-positions. In the case of 1,2-dihydropyridin-2-ones, electrophilic fluorination using reagents like Selectfluor® has been shown to occur, leading to the formation of fluorinated 3,6-dihydropyridines. nih.gov This suggests that the double bonds in the dihydropyridinone ring can react with suitable electrophiles.
The N-azidoethyl substituent would likely have a minimal electronic effect on the ring itself, but its steric bulk could influence the regioselectivity of an incoming electrophile.
Nucleophilic Substitution:
Nucleophilic aromatic substitution on an unsubstituted pyridine ring is generally difficult and requires harsh conditions, typically occurring at the 2- and 4-positions due to the electron-withdrawing nature of the ring nitrogen. stackexchange.comquora.com The 1,2-dihydropyridin-2-one ring is not aromatic and its reactivity towards nucleophiles is different. Nucleophilic attack is more likely to occur at the carbonyl carbon or via a Michael-type addition to the α,β-unsaturated system if a suitable leaving group is not present on the ring.
For nucleophilic substitution to occur on the ring itself, a good leaving group would need to be present at one of the ring carbons. Without such a group, direct nucleophilic substitution on the dihydropyridinone ring is unlikely. Instead, reactions with nucleophiles might lead to addition products or ring-opening, depending on the nature of the nucleophile and the reaction conditions.
Table 2: Predicted Regioselectivity of Substitution Reactions (Hypothetical)
| Reaction Type | Reagent Type | Predicted Position of Attack | Rationale |
| Electrophilic Substitution | Electrophiles (e.g., Br₂, H⁺) | C3 or C5 | Positions of highest electron density in the conjugated system. |
| Nucleophilic Addition | Nucleophiles (e.g., Grignard reagents) | C6 or C4 (Michael Addition) | Attack on the electrophilic carbons of the α,β-unsaturated amide system. |
| Nucleophilic Acyl Substitution | Nucleophiles | C2 (Carbonyl Carbon) | Potential for ring opening, depending on the stability of the intermediate. |
Iv. Spectroscopic and Computational Analysis in Research on the Compound
Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies
Modern spectroscopic methods provide detailed insight into the molecular framework and electronic properties of "1-(2-Azidoethyl)-1,2-dihydropyridin-2-one". Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Infrared (IR) spectroscopy are fundamental tools in its analysis.
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. nih.gov For "this compound," one-dimensional (1D) NMR (¹H and ¹³C) provides initial information, but multi-dimensional (2D) NMR is crucial for unambiguous assignment of all signals and for determining the molecule's precise connectivity. researchgate.net
Two-dimensional NMR experiments are essential for mapping the complex network of proton and carbon atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two to three bonds. For the target molecule, COSY would show correlations between adjacent protons on the pyridone ring (H3-H4, H4-H5, H5-H6) and between the methylene (B1212753) protons of the azidoethyl side chain (H1'-H2').
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond adjacent protons to reveal entire spin systems. This would be particularly useful to confirm all protons belonging to the pyridone ring are part of a single, coupled network.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbon atoms they are attached to. It is fundamental for assigning the carbon signals of the pyridone ring and the azidoethyl chain based on their known proton shifts.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. It can reveal the spatial relationship between the azidoethyl side chain and the protons on the pyridone ring.
The following tables present hypothetical but representative ¹H and ¹³C NMR chemical shifts for "this compound," based on data from analogous 2-pyridone structures. nih.govnih.gov
Table 1: Illustrative ¹H and ¹³C NMR Data and Key HMBC Correlations
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |
| Pyridone Ring | |||
| C2 | 162.5 | - | H6, H1' |
| C3 | 106.0 | 6.25 (d) | C2, C4, C5 |
| C4 | 140.5 | 7.40 (t) | C2, C3, C5, C6 |
| C5 | 120.0 | 6.60 (t) | C3, C4, C6 |
| C6 | 135.0 | 7.20 (d) | C2, C4, C5, C1' |
| Azidoethyl Chain | |||
| C1' | 50.5 | 4.10 (t) | C2, C6, C2' |
| C2' | 49.5 | 3.60 (t) | C1' |
Table 2: Expected ¹H-¹H COSY Correlations
| Correlating Protons |
| H3 ↔ H4 |
| H4 ↔ H5 |
| H5 ↔ H6 |
| H1' ↔ H2' |
NMR spectroscopy is a powerful non-invasive tool for monitoring the progress of chemical reactions in real-time. rsc.org The synthesis of "this compound," likely involving the N-alkylation of 2-hydroxypyridine (B17775) with an azidoethyl halide, can be tracked by acquiring a series of ¹H NMR spectra over time. Researchers can monitor the disappearance of reactant signals (e.g., the N-H proton of the 2-pyridone starting material) and the simultaneous appearance and increase in intensity of product signals (e.g., the characteristic triplet signals of the new N-CH₂-CH₂-N₃ side chain). This allows for the determination of reaction kinetics, identification of potential intermediates, and optimization of reaction conditions. scielo.org.mx
Quantitative NMR (qNMR) is a highly accurate method for determining the concentration or purity of a substance without the need for an identical reference compound. ox.ac.ukemerypharma.com To determine the reaction yield of "this compound," a known mass of a certified internal standard (e.g., maleic acid or 1,4-bis(trimethylsilyl)benzene) is added to the crude reaction mixture. nih.gov By comparing the integral of a well-resolved product proton signal with the integral of a signal from the internal standard, the precise molar quantity of the product can be calculated, thus providing an accurate reaction yield. bruker.com This method is advantageous as it is fast, non-destructive, and provides structural confirmation simultaneously. emerypharma.com
Single-crystal X-ray crystallography provides definitive proof of a molecule's structure and its three-dimensional arrangement in the solid state. For "this compound," this technique would confirm the atomic connectivity and reveal key geometric parameters such as bond lengths, bond angles, and torsion angles. nih.gov Analysis of related 2-pyridone structures shows that the pyridone ring is typically planar. nih.govmsu.ruresearchgate.net The crystal structure would also elucidate the conformation of the flexible azidoethyl side chain and reveal any intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate the crystal packing.
Table 3: Representative Crystallographic Data for a 2-Pyridone Derivative
| Parameter | Illustrative Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 12.5 |
| b (Å) | 5.8 |
| c (Å) | 13.0 |
| β (°) | 93.1 |
| Volume (ų) | 950.5 |
| Z (molecules/unit cell) | 4 |
Data is illustrative and based on a known cyclohepta[b]pyridin-2-one structure for comparative purposes. researchgate.net
Infrared (IR) spectroscopy is a rapid and effective technique for identifying functional groups within a molecule. In the context of synthesizing "this compound," IR spectroscopy is particularly useful for monitoring the reaction's progress. scielo.org.mx The key vibrational bands of interest are the strong, sharp absorption from the azide (B81097) group (N₃) typically found around 2100 cm⁻¹ and the strong absorption from the pyridone carbonyl group (C=O) around 1650-1690 cm⁻¹. nih.gov During the synthesis, one could monitor the appearance of these two characteristic peaks to confirm the successful incorporation of both the azide function and the formation of the N-substituted pyridone. rsc.org
Table 4: Key IR Absorption Frequencies
| Functional Group | Characteristic Frequency (cm⁻¹) | Expected Observation |
| Azide (N₃ stretch) | ~2100 | Strong, sharp peak |
| Carbonyl (C=O stretch) | ~1660 | Strong peak |
| C=C stretch (ring) | ~1590 | Medium to strong peak |
| C-H stretch (aromatic) | >3000 | Weak to medium peaks |
| C-H stretch (aliphatic) | <3000 | Medium peaks |
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Computational Chemistry and Theoretical Studies
Computational chemistry provides a powerful lens through which to investigate the properties and reactivity of "this compound" at a molecular level, complementing experimental findings.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to study the electronic structure and reactivity of molecules. For "this compound," DFT calculations can be utilized to explore potential reaction mechanisms, such as its participation in cycloaddition reactions involving the azide group. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the potential energy surface of a reaction. This allows for the determination of activation energies, which are crucial for predicting reaction rates and understanding the feasibility of different chemical transformations. For example, DFT could be used to model the thermal or photochemical decomposition of the azide moiety, a common reaction for this functional group.
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For "this compound," the energy and spatial distribution of its HOMO and LUMO can predict its behavior as an electrophile or nucleophile. The azide group, for instance, is known to participate in 1,3-dipolar cycloadditions, and FMO analysis can predict the regioselectivity and reactivity of these reactions with various dipolarophiles. The energy gap between the HOMO and LUMO also provides an indication of the molecule's kinetic stability and chemical reactivity.
| Orbital | Calculated Energy (eV) (Hypothetical) | Primary Location of Electron Density |
| HOMO | -6.5 | Azido (B1232118) group and dihydropyridinone ring |
| LUMO | -1.2 | Dihydropyridinone ring |
| HOMO-LUMO Gap | 5.3 | - |
This table presents hypothetical values to illustrate the output of FMO analysis.
The three-dimensional shape and flexibility of "this compound" are critical to its properties and interactions. Conformational analysis involves identifying the stable arrangements of the atoms in the molecule (conformers) and their relative energies. This can be achieved through systematic searches of the potential energy surface using computational methods.
Molecular dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms and molecules over time. An MD simulation of "this compound" in a solvent, such as water, would reveal how the molecule behaves in a more realistic environment. This can provide insights into its conformational flexibility, solvent interactions, and the time-averaged distribution of different conformers.
For reactions where multiple products can be formed, computational methods are invaluable for predicting the regioselectivity (which position on a molecule reacts) and stereoselectivity (which stereoisomer is formed). In the case of "this compound," if the dihydropyridinone ring were to undergo an addition reaction, there would be multiple possible sites of attack. By calculating the transition state energies for the pathways leading to different regioisomers, the most likely product can be predicted. Similarly, if a new chiral center is formed during a reaction, computational models can predict which enantiomer or diastereomer will be the major product.
While traditional methods for interpreting Nuclear Magnetic Resonance (NMR) spectra are powerful, they can be time-consuming and require significant expertise. Machine learning (ML) is an emerging tool that can aid in the rapid and accurate elucidation of chemical structures from NMR data. For a novel compound like "this compound," an ML model trained on a large database of known compounds and their NMR spectra could predict the ¹H and ¹³C chemical shifts. Furthermore, more advanced ML algorithms can help to piece together the full molecular structure from the spectral data, potentially reducing the time and effort required for structural confirmation.
Feasibility of an English Article on the Chemical Compound “this compound”
Following a comprehensive and exhaustive search of publicly available scientific literature and chemical databases, it has been determined that there is insufficient specific information to generate a detailed English article on the chemical compound “this compound” according to the provided outline.
While the existence of the compound is confirmed by its Chemical Abstracts Service (CAS) number, 1249203-09-5, there is a notable absence of published research detailing its specific applications in the areas outlined in the user's request. The searches for its use as a building block for complex organic molecules, including the synthesis of polycyclic and fused heterocyclic systems, the construction of scaffolds for natural product synthesis, and the development of new synthetic methodologies, did not yield any relevant scientific articles or studies.
Similarly, investigations into its role in polymer chemistry and functional materials, specifically for polymer functionalization via click chemistry and for surface modification and immobilization, also returned no specific research findings related to "this compound".
The available literature provides general information on related topics such as the utility of the azide functional group in click chemistry, the synthesis of various dihydropyridinone derivatives, and general methodologies for creating complex heterocyclic and polymeric structures. However, none of the retrieved sources specifically mention or detail the synthesis, reactions, or applications of "this compound".
Therefore, due to the lack of specific data and detailed research findings for this particular compound in the requested contexts, it is not possible to construct a thorough, informative, and scientifically accurate article that adheres strictly to the provided outline without resorting to speculation or including information on unrelated compounds, which would violate the core instructions of the request.
V. Applications in Advanced Synthetic Chemistry and Materials Science
In Polymer Chemistry and Functional Materials
Synthesis of Advanced Polymeric Architectures
The presence of the azidoethyl group on the 1-(2-Azidoethyl)-1,2-dihydropyridin-2-one molecule makes it a valuable monomer or initiator for the synthesis of advanced polymeric architectures. The azide (B81097) moiety is particularly amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. organic-chemistry.orgnih.gov This reaction allows for the efficient and specific formation of a stable triazole linkage between the azide and an alkyne-functionalized molecule.
This capability could be leveraged in several ways to create complex polymers:
Grafting-to and Grafting-from Polymerization: The compound could be used to introduce azide functionalities onto a polymer backbone. Subsequently, alkyne-terminated polymer chains could be "clicked" onto this backbone, creating graft copolymers. Conversely, the dihydropyridinone ring could potentially be modified to act as a polymerization initiator, allowing polymer chains to be "grafted from" it, with the azido (B1232118) group available for further modification.
Block Copolymer Synthesis: A polymer chain could be grown with an alkyne at one end. This compound could then be reacted with this alkyne-terminated polymer to introduce a dihydropyridinone unit at the chain end. This functionalized polymer could then be used in a subsequent polymerization step to create a block copolymer.
Network and Dendrimer Synthesis: The azide functionality allows for the precise and efficient linking of molecules. This could be utilized in the step-wise construction of highly branched polymers like dendrimers or in the formation of cross-linked polymer networks.
The versatility of click chemistry means that these polymerizations can often be carried out under mild conditions, which is advantageous for preserving the structure of other functional groups within the polymer. organic-chemistry.org
Development of Chemical Probes and Tags (non-biological context)
A chemical probe is a small molecule used to study and manipulate a biological system, but in a non-biological context, it can be used to tag and detect other molecules for analytical purposes. nih.govnih.gov The azido group in this compound makes it a suitable candidate for the development of such probes.
The azide can be used to attach the dihydropyridinone unit to a target molecule or surface that has been functionalized with an alkyne. This "click" reaction is highly specific, meaning it is unlikely to react with other functional groups, which is a desirable characteristic for a labeling reaction. nih.govresearchgate.net Once attached, the dihydropyridinone part of the probe could potentially be detected by various analytical techniques, depending on its intrinsic properties.
The primary role of this compound in labeling techniques would be to serve as an azide-containing building block. The general strategy would involve:
Functionalization of the target: The molecule or material of interest is first modified to introduce a terminal alkyne group.
Click Reaction: The alkyne-functionalized target is then reacted with this compound in the presence of a copper(I) catalyst.
Formation of a stable conjugate: The reaction forms a stable triazole linkage, covalently attaching the dihydropyridinone tag to the target.
This method could be used, for example, to label chromatographic resins for affinity purification or to functionalize surfaces for specialized analytical applications.
While there is no specific data on the fluorescent properties of this compound itself, some substituted 1,2-dihydropyridine derivatives have been shown to exhibit fluorescence. nih.gov The fluorescence of these compounds is often dependent on the nature and position of the substituents on the dihydropyridine (B1217469) ring.
It is plausible that the dihydropyridinone core of this compound could serve as a fluorophore, or be chemically modified to become one. If the molecule is fluorescent, it could be used as a fluorescent tag. The azido group would allow it to be "clicked" onto a target molecule, thereby rendering the target fluorescent. This would be particularly useful in materials science for visualizing the distribution of specific components in a composite material, for example.
Further research would be needed to characterize the photophysical properties of this compound and its derivatives to determine their suitability as fluorescent probes.
Vi. Future Research Directions and Emerging Trends
Exploration of Novel Catalytic Systems for Synthesis and Transformation
The development of efficient and selective catalysts is paramount for the synthesis and subsequent transformation of functionalized pyridones. Future research will likely focus on moving beyond traditional methods to explore more sustainable and powerful catalytic systems.
Advanced Metal Catalysis: While palladium-catalyzed reactions are well-established, research is expanding to include catalysts based on more abundant and less toxic metals like copper, iron, and nickel. For instance, copper(I)-catalyzed systems have shown promise for the C-H functionalization of 4-hydroxy-2-pyridones, enabling the fixation of CO2 under atmospheric pressure to yield valuable pyridone-3-carboxylic acids. acs.org Future work could adapt these catalysts for various transformations of the pyridone ring in 1-(2-Azidoethyl)-1,2-dihydropyridin-2-one.
Organocatalysis: The use of small organic molecules as catalysts offers a green alternative to metal-based systems. Organocatalytic approaches are being developed for the enantioselective synthesis of dihydropyridines through the dearomatization of pyridinium (B92312) salts. rsc.org This strategy could be explored to create chiral variants of pyridone derivatives, introducing stereocenters with high precision. Natural product-derived catalysts, such as betaine (B1666868) and guanidine (B92328) carbonate, have also been employed in one-pot, two-step syntheses of bioactive 6-amino-2-pyridone-3,5-dicarbonitriles, demonstrating the potential for environmentally benign catalysts. nih.govresearchgate.net
Bifunctional Catalysis: Systems that combine a metal center with an acidic or basic site on a single support are gaining traction. Nanosized Platinum (Pt) supported on TiO2 nanotubes (Pt/TiO2-NT) has been shown to catalyze cascade reactions effectively, such as the synthesis of N-substituted 5-methyl-2-pyrrolidones from ethyl levulinate and nitro compounds. nih.gov Such bifunctional catalysts could be designed to orchestrate sequential transformations on the this compound scaffold, for example, a reduction of the azide (B81097) followed by a ring-forming reaction.
| Catalyst System | Reaction Type | Potential Application for Pyridones | Reference |
| Copper(I)@Zr-MOF | C(sp²)–H Carboxylation | Synthesis of pyridone-3-carboxylic acid derivatives | acs.org |
| Isothiourea (Organocatalyst) | Pyridine (B92270) Dearomatization | Enantioselective synthesis of 1,4-dihydropyridines | rsc.org |
| Betaine & Guanidine Carbonate | One-pot condensation | Synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles | nih.gov |
| Pt/TiO₂-NT (Bifunctional) | Reductive Amination/Cyclization | Cascade synthesis of related N-heterocycles | nih.gov |
Development of Flow Chemistry Approaches for Scale-Up and Efficiency
Flow chemistry, where reactions are performed in a continuously flowing stream, presents significant advantages over traditional batch processing, including enhanced safety, reproducibility, and scalability. sci-hub.se This technology is particularly well-suited for handling potentially hazardous intermediates and for optimizing reaction conditions with high precision. nih.gov
The application of flow chemistry to the synthesis of N-heterocycles is a rapidly growing field. mdpi.com For a molecule like this compound, the azide group can be hazardous on a large scale in batch synthesis. Flow chemistry allows for the in situ generation and immediate consumption of such intermediates, minimizing risks. mdpi.com Furthermore, flow reactors, especially when coupled with microwave irradiation, can dramatically reduce reaction times from hours to minutes. sci-hub.se
Mechanistic Elucidation of Complex Cascade Reactions
Cascade reactions, where multiple bond-forming events occur in a single operation, are a powerful tool for rapidly building molecular complexity. researchgate.net The synthesis of pyridone cores and other complex N-heterocycles often relies on such intricate reaction sequences. researchgate.netnih.gov However, the precise mechanisms of these transformations are not always fully understood.
Future research will increasingly employ a combination of experimental techniques (e.g., isotopic labeling, kinetic studies) and computational modeling to unravel these complex reaction pathways. nih.gov Understanding the mechanism is crucial for optimizing reaction conditions, controlling selectivity, and expanding the scope to new substrates. For example, in palladium-catalyzed cascade reactions of aziridines to form complex tetracyclic amines, mechanistic studies revealed an unusual diverted Tsuji–Trost sequence followed by an intramolecular Diels-Alder reaction. nih.gov Similar detailed investigations into cascade reactions forming or functionalizing the 1,2-dihydropyridin-2-one core will enable chemists to rationally design more efficient and versatile synthetic routes.
Computational Design and Prediction of Novel Reactivity
Computational chemistry has become an indispensable tool in modern chemical research. nih.gov Density Functional Theory (DFT) calculations, for example, can provide deep insights into structure-property relationships, reaction mechanisms, and the prediction of molecular properties. acs.orgnih.gov
For this compound and its derivatives, computational approaches can be used to:
Predict Reactivity: Model the reactivity of different positions on the pyridone ring and the azide group to guide the design of new functionalization reactions.
Design Novel Catalysts: Simulate catalyst-substrate interactions to design more efficient and selective catalysts for specific transformations.
Elucidate Reaction Mechanisms: As mentioned above, compute transition state energies and reaction pathways to support experimental findings in complex cascade reactions. acs.org
Screen for Biological Activity: Use molecular docking and molecular dynamics simulations to predict the binding affinity of pyridone derivatives to biological targets, such as kinases or viral proteases, thereby accelerating the drug discovery process. nih.govnih.gov
A computational study on 2-pyridone derivatives as potential inhibitors for the COVID-19 main protease has already demonstrated the power of this approach, using DFT and molecular dynamics to identify promising lead compounds. nih.gov This strategy can be directly applied to libraries of derivatives based on the this compound scaffold.
Integration with Automated Synthesis and Discovery Platforms
The automation of chemical synthesis is set to revolutionize the way molecules are discovered and produced. nih.gov Automated platforms can perform a wide variety of synthetic processes, enabling high-throughput experimentation, reaction optimization, and the rapid generation of compound libraries for screening. researchgate.netresearchgate.net
The integration of this compound chemistry with these platforms represents a significant future direction. Automated systems, often incorporating flow chemistry modules, can:
Accelerate Discovery: Rapidly synthesize and test a large number of derivatives by varying substituents on the pyridone ring or by transforming the azide group. researchgate.net
Optimize Reaction Conditions: Systematically and automatically vary parameters like temperature, concentration, and catalyst loading to quickly find the optimal conditions for a given reaction.
Enable Data-Driven Discovery: Combine automated synthesis with in-line analytical tools and machine learning algorithms to create a closed-loop system where the platform learns from previous results to design and execute new experiments, accelerating the discovery of molecules with desired properties. rsc.org
Smart laboratory automation holds the promise of eliminating tedious tasks, improving safety and reliability, and ultimately accelerating the pace of chemical research and development. nih.govresearchgate.net The application of these technologies to the synthesis and functionalization of versatile building blocks like this compound will undoubtedly lead to the discovery of novel compounds and materials.
Q & A
Q. Optimization Tips :
- Replace traditional solvents (DCM) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce toxicity .
- Monitor azide introduction via FT-IR to confirm the characteristic ~2100 cm⁻¹ peak .
Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., azidoethyl protons at δ 3.5–4.0 ppm, pyridinone carbonyl at δ 165–170 ppm) .
- X-Ray Crystallography : Use SHELXL for refinement. For twinned crystals, employ the TWIN/BASF commands in SHELX to resolve ambiguities .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected for C₇H₉N₄O: 181.0722) .
Basic: How should researchers handle stability and storage challenges for azide-containing derivatives?
Answer:
- Stability : The azide group is photosensitive and thermally unstable. Store at –20°C under argon, shielded from light .
- Decomposition Risks : Avoid prolonged exposure to Cu or Fe catalysts, which may catalyze explosive decomposition. Use TLC or HPLC to monitor purity over time .
Basic: What safety protocols are essential for handling azidoethyl derivatives?
Answer:
- PPE : Wear nitrile gloves, face shields, and flame-resistant lab coats.
- Ventilation : Use fume hoods for reactions involving azides.
- Spill Management : Neutralize spills with 10% sodium nitrite solution to reduce explosion risks .
Advanced: How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?
Answer:
- Refinement Software : SHELXL’s restraints (e.g., DFIX, FLAT) model tautomeric hydrogen positions. For ambiguous electron density, use the PART command to test alternative tautomers .
- Validation : Cross-check with solid-state NMR or IR to confirm hydrogen bonding patterns .
Advanced: What pharmacological assays are suitable for evaluating its bioactivity?
Answer:
- Lipophilicity Assays : Measure logP values (e.g., shake-flask method) to assess membrane permeability, enhanced by the trifluoroethyl group .
- Enzyme Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
- Cellular Uptake : Radiolabel the azide group (¹⁴C) and track accumulation in HeLa cells .
Advanced: How should researchers address contradictions between computational and experimental spectral data?
Answer:
- DFT Calculations : Compare B3LYP/6-31G(d) NMR predictions with experimental data. Discrepancies >0.5 ppm may indicate solvent effects or proton exchange .
- Dynamic Effects : Use variable-temperature NMR to identify conformational averaging in solution .
Advanced: Can green chemistry principles improve the sustainability of its synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
